TADJAKONINE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

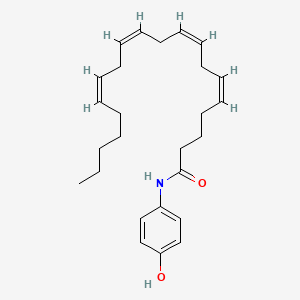

Tadjakonine is a natural alkaloid compound found in the plant species Catharanthus roseus. It has been extensively studied for its potential applications in the field of medicinal chemistry. Tadjakonine exhibits a range of biological activities and has been found to be effective against various diseases.

科学研究应用

心脏保护作用

Tadalafil已被研究其潜在的心脏保护作用。研究表明,它可以降低血压、心率和某些标志物如血清心肌肌钙蛋白和丙二醛水平,同时在心脏环境中增加还原型谷胱甘肽和一氧化氮等抗氧化剂。它还显示了减少心脏肌肉透明质化和纤维化组织病理评分的能力,表明在某些情况下对心脏损伤具有保护作用(Saleh et al., 2015)。

改善记忆缺陷和氧化应激

Tadalafil在改善记忆缺陷、减少氧化应激以及内皮功能障碍方面显示出有效性,这是在大鼠高同型半胱氨酸诱导的血管性痴呆模型中。这表明了它在治疗血管性痴呆方面的潜在应用(Bhatia & Singh, 2020)。

骨量增加中的作用

有趣的是,发现tadalafil影响骨细胞,导致小鼠新骨形成,减少旧骨去除。这表明了它作为治疗骨质疏松症的潜力,特别是在老年男性中,他们同时患有勃起功能障碍(Kim et al., 2020)。

在心肌缺血/再灌注中的应用

研究表明,tadalafil可以通过硫化氢信号限制心肌梗死并保护左心室功能。这突显了它在心肌缺血/再灌注损伤背景下的潜在用途(Salloum et al., 2009)。

其他治疗靶点

正在探讨慢性PDE5抑制在勃起功能障碍、良性前列腺增生和其他治疗靶点如阴茎康复、佩罗尼氏病、男性不育症、肺动脉高压、肌肉萎缩症和雷诺现象中的作用。这表明了tadalafil在各种疾病中的广泛潜在应用(Lee & Brock, 2013)。

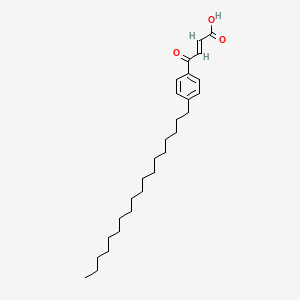

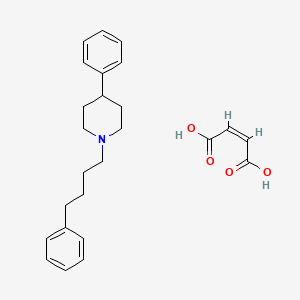

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tadjakonine involves several steps of organic synthesis, starting from readily available starting materials.", "Starting Materials": [ "4-hydroxy-3-methoxyphenylacetic acid", "1,2-dimethoxybenzene", "methyl 3,4-dimethoxybenzoate", "3,4-dimethoxyphenethylamine", "2,4,5-trimethoxybenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "pyridine", "triethylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "chloroform" ], "Reaction": [ "The synthesis starts with the condensation of 4-hydroxy-3-methoxyphenylacetic acid and 1,2-dimethoxybenzene in the presence of concentrated sulfuric acid to form 1-(4-hydroxy-3-methoxyphenyl)-2-(1,2-dimethoxyphenyl)ethanone.", "Next, the ethyl acetoacetate is condensed with 2,4,5-trimethoxybenzaldehyde in the presence of pyridine to form ethyl 3-(2,4,5-trimethoxyphenyl)-3-oxopropanoate.", "The resulting product is then reduced with sodium borohydride to form ethyl 3-(2,4,5-trimethoxyphenyl)-3-hydroxypropanoate.", "The 3,4-dimethoxyphenethylamine is then reacted with methyl 3,4-dimethoxybenzoate in the presence of triethylamine and acetic anhydride to form 3,4-dimethoxy-N-(3,4-dimethoxyphenethyl)benzamide.", "The final step involves the condensation of 1-(4-hydroxy-3-methoxyphenyl)-2-(1,2-dimethoxyphenyl)ethanone with 3,4-dimethoxy-N-(3,4-dimethoxyphenethyl)benzamide in the presence of sodium hydroxide to form Tadjakonine.", "The product is then extracted with chloroform and purified by recrystallization from methanol." ] } | |

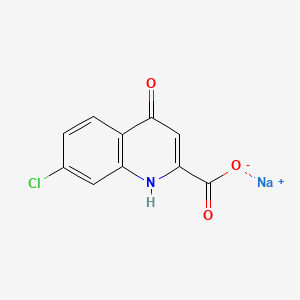

CAS 编号 |

11087-94-8 |

产品名称 |

TADJAKONINE |

分子式 |

C31H35NO7 |

分子量 |

533.61 g/mol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)